1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride
Overview
Description
1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride is a useful research compound. Its molecular formula is C12H17Cl2N3O and its molecular weight is 290.19. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that quinoxalin-2 (1h)-ones, which are structurally related, have diverse biological activities . This suggests that the compound may interact with multiple targets.
Mode of Action
Quinoxalin-2 (1h)-ones have been shown to act as photosensitizers , which means they can absorb light and transfer energy to other molecules. This property could potentially play a role in the compound’s interaction with its targets.
Biochemical Pathways
Quinoxalin-2 (1h)-ones have been involved in various reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . These reactions could potentially affect various biochemical pathways.
Result of Action
Given the diverse biological activities of quinoxalin-2 (1h)-ones , it’s plausible that this compound could have multiple effects at the molecular and cellular levels.
Properties
IUPAC Name |
spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c16-11-12(5-7-13-8-6-12)15-10-4-2-1-3-9(10)14-11;;/h1-4,13,15H,5-8H2,(H,14,16);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONDOPCXASYLFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC3=CC=CC=C3N2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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